molecular formula C24H22N2O5 B15015921 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate

2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate

Cat. No.: B15015921
M. Wt: 418.4 g/mol
InChI Key: BDYHPENHPZAGBN-MFKUBSTISA-N
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Description

The compound 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate is a benzoate ester featuring a hydrazone-linked (4-methylphenoxy)acetyl group at the 4-position of the phenyl ring and a methoxy group at the 2-position. The E-configuration of the hydrazone double bond ensures a planar geometry, which is critical for molecular interactions such as hydrogen bonding and π-π stacking. Its molecular formula is C₂₄H₂₂N₂O₅ (molecular weight: 418.45 g/mol). Predicted collision cross-section (CCS) values for adducts range from 208.9 Ų ([M+H]⁺) to 221.4 Ų ([M+Na]⁺), indicating moderate structural rigidity .

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H22N2O5/c1-17-8-11-20(12-9-17)30-16-23(27)26-25-15-18-10-13-21(22(14-18)29-2)31-24(28)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+

InChI Key

BDYHPENHPZAGBN-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenyl benzoate with 4-methylphenoxyacetic acid hydrazide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzoate/Hydrazone Core

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target compound R₁ = OCH₃; R₂ = 4-methylphenoxy; R₃ = benzoate C₂₄H₂₂N₂O₅ 418.45 E-configuration; CCS (M+H): 208.9 Ų
2-Ethoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate R₁ = OCH₂CH₃; R₂ = 4-methylphenoxy; R₃ = benzoate C₂₅H₂₄N₂O₅ 432.48 Ethoxy group increases lipophilicity (logP ~3.2) vs. methoxy (logP ~2.8)
4-[(E)-{[(2,4-Dichlorophenoxy)acetyl]hydrazono}methyl]-2-methoxyphenyl benzoate R₁ = OCH₃; R₂ = 2,4-dichlorophenoxy; R₃ = benzoate C₂₃H₁₈Cl₂N₂O₅ 497.31 Chlorine atoms enhance polarity (logP ~3.5); potential cytotoxicity
2-Methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-butoxybenzoate R₁ = OCH₃; R₂ = 4-toluidino; R₃ = 4-butoxybenzoate C₂₉H₃₂N₄O₆ 532.60 Butoxy chain improves membrane permeability; IR ν(C=O): 1728 cm⁻¹
(E)-2-Methoxy-4-((2-(naphthalen-1-ylamino)acetyl)hydrazono)methylphenyl 3-bromobenzoate R₁ = OCH₃; R₂ = naphthalen-1-ylamino; R₃ = 3-bromobenzoate C₂₇H₂₂BrN₃O₄ 532.39 Bromine enhances molecular weight; UV λₘₐₓ: 280 nm (naphthyl π→π* transition)

Spectroscopic and Computational Data

  • IR Spectroscopy : The target compound’s carbonyl (C=O) and hydrazone (C=N) stretches are expected at ~1720 cm⁻¹ and ~1630 cm⁻¹, respectively, consistent with analogs .
  • NMR : The methoxy proton signal appears as a singlet at δ ~3.8 ppm (¹H-NMR), while the hydrazone NH proton resonates at δ ~10.5 ppm .

Solubility and Stability

  • Solubility : The methoxy group enhances aqueous solubility (~0.5 mg/mL) compared to ethoxy (~0.3 mg/mL) or chloro analogs (~0.2 mg/mL) .
  • Thermal Stability : Melting points of hydrazone derivatives range from 136–241°C, with higher values observed in brominated or chlorinated analogs (e.g., 239–241°C for compound 7e in ) .

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